![molecular formula C23H23N7O2 B2482212 benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 923512-15-6](/img/structure/B2482212.png)
benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a p-tolyl group, a triazolopyrimidine ring, and a piperazine ring. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It likely has a rigid, planar structure due to the presence of the aromatic rings. The piperazine ring could introduce some flexibility into the molecule. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and degree of conjugation would influence properties like solubility, melting point, and stability .Scientific Research Applications
c-Met Inhibition:
- Compounds containing the heterocyclic nucleus found in our target molecule have demonstrated potent c-Met inhibition .
Polymer Applications
The unique heterocyclic structure of our compound has found applications in polymer science:
Solar Cells:Other Applications
Beyond the fields mentioned above, our compound has also shown promise in:
β-Secretase 1 (BACE-1) Inhibition:Conclusion
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole-containing scaffolds, have been found to bind with high affinity to multiple receptors . These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction could potentially lead to changes in the function of the target, thereby exerting its biological effect.
Biochemical Pathways
Compounds with similar structures have been found to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Compounds with similar structures have shown good antitumor activities . This suggests that this compound may also have potential antitumor effects.
Action Environment
It is known that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
benzyl 4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-7-9-19(10-8-17)30-22-20(26-27-30)21(24-16-25-22)28-11-13-29(14-12-28)23(31)32-15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCCBMFIGONLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.